O-Methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucine
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Overview
Description
O-Methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This particular compound is a modified version of naturally occurring peptides, designed to enhance its stability and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucine involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group.
Coupling: of the next protected amino acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of protecting groups using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may involve optimization of reaction conditions and purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
O-Methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
O-Methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and as an opioid receptor agonist.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of O-Methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as opioid receptors. Upon binding to these receptors, the peptide can modulate pain perception and other physiological responses. The pathways involved include the activation of G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Leu-enkephalin: A naturally occurring opioid peptide with a similar structure but lacking the O-methyl modification.
Met-enkephalin: Another endogenous opioid peptide with methionine instead of leucine at the C-terminus.
Dynorphin: A family of opioid peptides with varying lengths and sequences.
Uniqueness
O-Methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucine is unique due to the O-methyl modification on the tyrosine residue, which enhances its stability and resistance to enzymatic degradation. This modification can improve the peptide’s bioavailability and therapeutic potential compared to its unmodified counterparts.
Properties
CAS No. |
64963-46-8 |
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Molecular Formula |
C29H39N5O7 |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-methoxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C29H39N5O7/c1-18(2)13-24(29(39)40)34-28(38)23(15-19-7-5-4-6-8-19)33-26(36)17-31-25(35)16-32-27(37)22(30)14-20-9-11-21(41-3)12-10-20/h4-12,18,22-24H,13-17,30H2,1-3H3,(H,31,35)(H,32,37)(H,33,36)(H,34,38)(H,39,40)/t22-,23-,24-/m0/s1 |
InChI Key |
LRUQFWVCDPVWAP-HJOGWXRNSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)OC)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)OC)N |
Origin of Product |
United States |
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